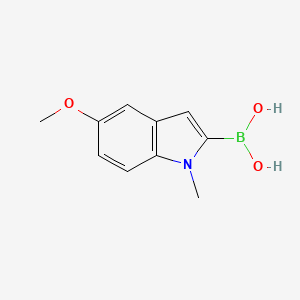
(5-Methoxy-1-methyl-1H-indol-2-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. It features an indole ring substituted with a methoxy group at the 5-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid typically involves the introduction of the boronic acid group to the indole ring. One common method is the palladium-catalyzed borylation of the corresponding halogenated indole derivative. For example, starting with 5-methoxy-1-methyl-1H-indole, a halogenation reaction can be performed to introduce a halogen atom at the 2-position. This halogenated intermediate can then undergo a borylation reaction using a palladium catalyst and a boron reagent such as bis(pinacolato)diboron under mild conditions .
Industrial Production Methods
Industrial production of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Substitution: The methoxy and methyl groups on the indole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to facilitate the coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used for oxidation reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling reactions.
Boronic Esters: Formed from oxidation reactions.
科学的研究の応用
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid has a wide range of applications in scientific research:
Biology: Investigated for its potential as a pharmacophore in drug discovery and development.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Used in the synthesis of advanced materials and polymers with specific properties.
作用機序
The mechanism of action of B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the palladium catalyst. In Suzuki-Miyaura coupling reactions, the boronic acid undergoes transmetalation with the palladium complex, followed by reductive elimination to form the desired carbon-carbon bond . The indole ring can also interact with various biological targets, modulating their activity through binding interactions.
類似化合物との比較
Similar Compounds
1-Methyl-1H-indole-2-boronic acid: Similar structure but lacks the methoxy group at the 5-position.
5-Methoxyindole-2-carboxylic acid: Contains a carboxylic acid group instead of a boronic acid group.
1-Methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: Contains a boronate ester group instead of a boronic acid group.
Uniqueness
B-(5-methoxy-1-methyl-1H-indol-2-yl)boronic acid is unique due to the presence of both the methoxy and methyl groups on the indole ring, which can influence its reactivity and biological activity. The boronic acid group also provides versatility in synthetic applications, particularly in cross-coupling reactions.
特性
分子式 |
C10H12BNO3 |
|---|---|
分子量 |
205.02 g/mol |
IUPAC名 |
(5-methoxy-1-methylindol-2-yl)boronic acid |
InChI |
InChI=1S/C10H12BNO3/c1-12-9-4-3-8(15-2)5-7(9)6-10(12)11(13)14/h3-6,13-14H,1-2H3 |
InChIキー |
BANPATLADFCHHJ-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC2=C(N1C)C=CC(=C2)OC)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















